molecular formula C11H8N2O2 B13451797 3-cyano-1-methyl-1H-indole-5-carboxylic acid CAS No. 2092027-33-1

3-cyano-1-methyl-1H-indole-5-carboxylic acid

Cat. No.: B13451797
CAS No.: 2092027-33-1
M. Wt: 200.19 g/mol
InChI Key: BQUCRZONTDHVND-UHFFFAOYSA-N
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Description

3-cyano-1-methyl-1H-indole-5-carboxylic acid is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are prevalent in natural products and pharmaceuticals, making them a focal point in synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-1-methyl-1H-indole-5-carboxylic acid typically involves the esterification of indole-5-carboxylic acid followed by various functional group transformations. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in the large-scale synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

3-cyano-1-methyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-cyano-1-methyl-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole alkaloids.

    Medicine: It has potential therapeutic applications in the treatment of cancer, microbial infections, and neurological disorders.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-cyano-1-methyl-1H-indole-5-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The indole ring system allows for strong binding interactions with biological macromolecules, influencing pathways related to cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-indole-3-carboxylic acid: Another indole derivative with similar structural features but different functional groups.

    Indole-5-carboxylic acid: Lacks the cyano and methyl groups, leading to different chemical and biological properties.

    Methyl indole-5-carboxylate: An ester derivative with distinct reactivity and applications.

Uniqueness

3-cyano-1-methyl-1H-indole-5-carboxylic acid is unique due to the presence of both cyano and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a broader range of chemical reactions and interact with diverse biological targets .

Properties

CAS No.

2092027-33-1

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

3-cyano-1-methylindole-5-carboxylic acid

InChI

InChI=1S/C11H8N2O2/c1-13-6-8(5-12)9-4-7(11(14)15)2-3-10(9)13/h2-4,6H,1H3,(H,14,15)

InChI Key

BQUCRZONTDHVND-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)C(=O)O)C#N

Origin of Product

United States

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